molecular formula C11H17Cl2N3O B1414539 5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride CAS No. 1229626-84-9

5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride

Cat. No. B1414539
M. Wt: 278.18 g/mol
InChI Key: BTMFBNCQATYPBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, which may vary depending on the specific research context. One common approach involves the substitution of chlorine atoms by primary amines, leading to the formation of the desired structure . Researchers have explored various solvents and reaction conditions to achieve high yields .


Molecular Structure Analysis

The molecular formula of this compound is C₁₇H₂₈O₂ , with a molecular weight of approximately 264.4 g/mol . The 2D and 3D structures reveal its intricate arrangement of atoms, including the presence of a tricyclic ring system . The unique spatial arrangement of atoms contributes to its distinct properties.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Cyclopalladation : A macrocyclic triamine closely related to the compound was synthesized and treated with palladium(II) acetate, leading to a palladium complex. This type of chemical manipulation is significant in the field of organometallic chemistry (Hiraki, Tsutsumida, & Fuchita, 1986).
  • Molecular Structure Analysis : Another similar compound, 7-Methyl-1,3,5-triaza-7-phosphaadamantane-7-ium-tetrafluoroborate, was synthesized and its crystal structure analyzed. This study helps in understanding the structural aspects of such compounds (Jogun, Stezowski, Fluck, & Weißgraeber, 1978).

Antimicrobial and Antitumor Activities

  • Antimicrobial Evaluation : Macrocyclic compounds incorporating pyridine moieties, which are structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These compounds show potential in the development of new antimicrobial agents (El-Salam, Al-Omar, & Amr, 2012).
  • Antitumor Properties : Similar compounds, like imidazotetrazines, have been studied for their antitumor properties. These compounds show significant activity against certain types of leukemia, indicating potential in cancer therapy (Stevens et al., 1984).

Chemical Transformations and Reactions

  • Degenerate Cope Rearrangement : Studies on closely related compounds like Tetracyclo[7.3.1.0^2,8^.0^4,12^]trideca-5,10-diene have contributed to the understanding of complex rearrangements in organic chemistry (Grimme & Krauthäuser, 1997).
  • Synthesis of Triazole Derivatives : The synthesis of triazole derivatives, which are structurally similar to the compound , plays a vital role in medicinal chemistry due to their diverse pharmacological properties (El-Sayed, 2006).

Safety And Hazards

  • Allergic Skin Reaction : It may cause allergic skin reactions .
  • Eye Irritation : Exposure may lead to serious eye irritation .

properties

IUPAC Name

5-methyl-4,6,13-triazatricyclo[8.2.1.03,8]trideca-3(8),4-dien-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-6-12-10-5-8-3-2-7(14-8)4-9(10)11(15)13-6;;/h7-8,14H,2-5H2,1H3,(H,12,13,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMFBNCQATYPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CC3CCC(C2)N3)C(=O)N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride
Reactant of Route 2
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride
Reactant of Route 3
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride
Reactant of Route 4
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride
Reactant of Route 5
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride
Reactant of Route 6
5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride

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